

Spectroscopic Profile of 1,3,5-Trithiane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3,5-Trithiane**

Cat. No.: **B122704**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **1,3,5-Trithiane**, a sulfur-containing heterocyclic compound with applications in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in the **1,3,5-Trithiane** molecule, where all protons and all carbon atoms are chemically equivalent, the ^1H and ^{13}C NMR spectra are characteristically simple, each displaying a single resonance.

^1H NMR Data

The ^1H NMR spectrum of **1,3,5-Trithiane** shows a single sharp peak, indicative of the six equivalent methylene protons.

Chemical Shift (δ) ppm	Multiplicity	Solvent
~3.8	Singlet	CDCl_3

^{13}C NMR Data

Similarly, the ^{13}C NMR spectrum exhibits a single resonance corresponding to the three equivalent methylene carbons.

Chemical Shift (δ) ppm	Solvent
~37.5	CDCl_3

Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation:

- Weigh approximately 10-20 mg of **1,3,5-Trithiane**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3). **1,3,5-Trithiane** is soluble in many organic solvents, including chloroform.[\[1\]](#)
- Transfer the solution to a 5 mm NMR tube.

1.3.2. Instrument Parameters (Example for a 400 MHz Spectrometer):

- Spectrometer: Bruker Avance 400 MHz or equivalent.

- ^1H NMR:

- Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 1.0 s
 - Acquisition Time: 4.0 s

- ^{13}C NMR:

- Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans: 1024

- Relaxation Delay (d1): 2.0 s
- Acquisition Time: 1.5 s
- Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

The IR spectrum of **1,3,5-Trithiane** provides valuable information about its functional groups and molecular vibrations. The key absorption bands are associated with C-H and C-S stretching and bending modes.

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
~2920	C-H Stretch	Strong
~1410	CH_2 Scissoring	Medium
~1180	CH_2 Wagging	Strong
~930	CH_2 Rocking	Strong
~680	C-S Stretch	Strong

Experimental Protocol for FT-IR Spectroscopy

2.1.1. Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **1,3,5-Trithiane** into a fine powder using an agate mortar and pestle.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar. KBr is transparent in the mid-IR range.[\[2\]](#)
- Thoroughly mix the **1,3,5-Trithiane** and KBr powders.
- Place the mixture into a pellet press die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

2.1.2. Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Method: Transmission.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.

Mass Spectrometry (MS)

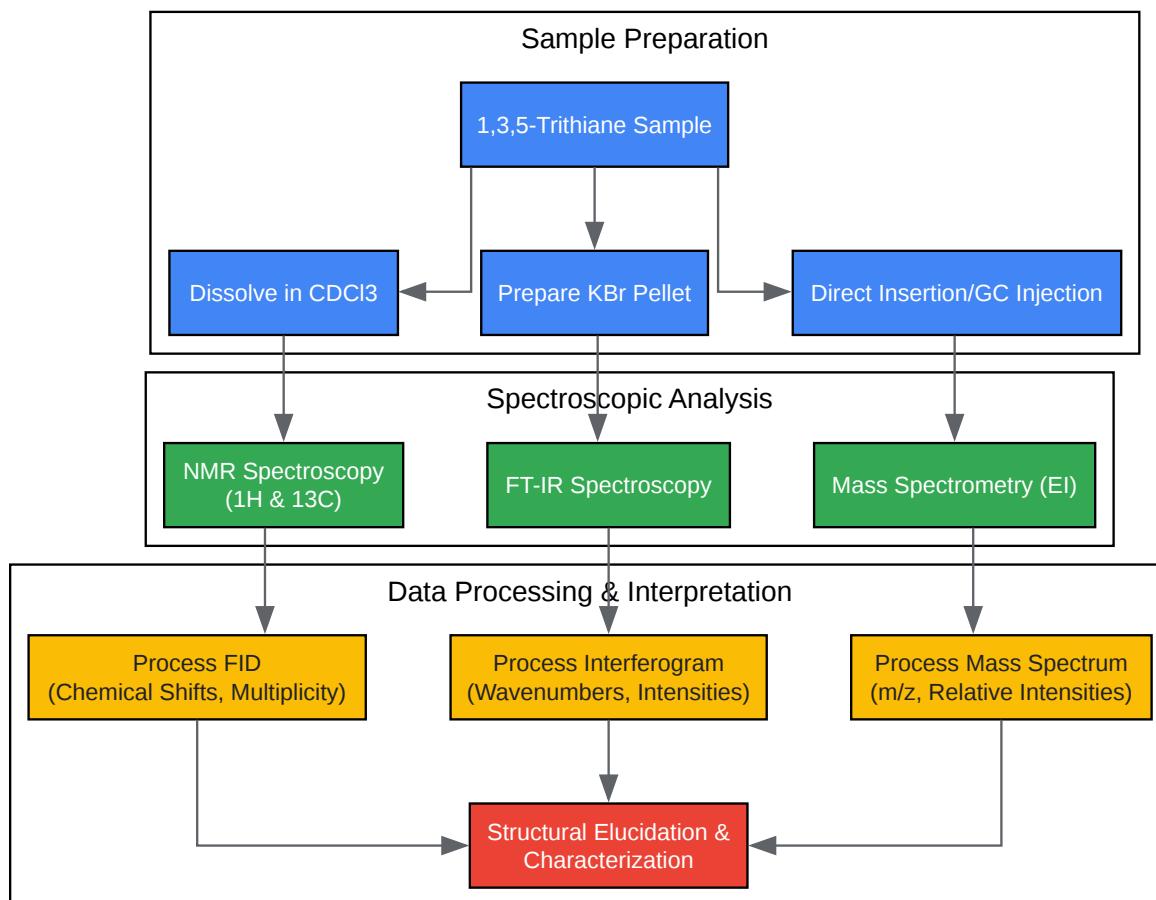
Electron Ionization (EI) mass spectrometry of **1,3,5-Trithiane** results in a characteristic fragmentation pattern that can be used for its identification.

m/z	Relative Intensity (%)	Proposed Fragment
138	100	$[\text{M}]^+$ (Molecular Ion)
92	40	$[\text{M} - \text{CH}_2\text{S}]^+$
77	30	$[\text{C}_3\text{H}_5\text{S}]^+$
64	25	$[\text{CH}_2\text{S}_2]^+$
46	80	$[\text{CH}_2\text{S}]^+$

Experimental Protocol for Mass Spectrometry

3.1.1. Sample Introduction:

- The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for separation prior to MS analysis. Given its solid nature, a direct insertion probe is a common method.


3.1.2. Instrument Parameters (Typical for EI-MS):

- Ionization Method: Electron Ionization (EI).
- Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[\[3\]](#)[\[4\]](#)
- Ion Source Temperature: 200-250 °C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-200.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **1,3,5-Trithiane**.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,3,5-Trithiane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122704#spectroscopic-data-of-1-3-5-trithiane-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com